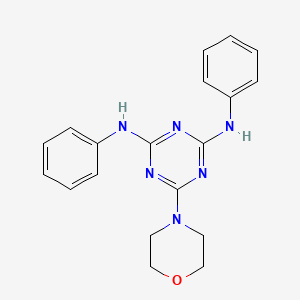

1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl-

Übersicht

Beschreibung

1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-N2,N4-diphenyl- (commonly referred to as 2,4-dianilino-6-(4-morpholinyl)-1,3,5-triazine) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H20N6O |

| Molecular Weight | 348.41 g/mol |

| CAS Number | 43167-79-9 |

| Melting Point | 194°C to 196°C |

| Purity | 97% |

The compound features a triazine core structure with various substituents that may influence its biological activity.

Anticancer Properties

Recent studies have indicated significant anticancer properties associated with triazine derivatives. For instance, derivatives of triazines have shown promising results against various cancer cell lines:

- In vitro Studies : Research has demonstrated that certain triazine derivatives exhibit potent cytotoxic effects against melanoma and breast cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of M against the MALME-3 M melanoma cell line .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways:

- Targeting Kinases : Triazine derivatives have been identified as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in regulating cell growth and metabolism .

- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Case Studies

- Study on MCF-7 Cell Line : A specific derivative demonstrated an IC50 value of against the MCF-7 breast cancer cell line, indicating its potential for further development in breast cancer therapies .

- HepG2 Cell Line Evaluation : Another study highlighted the efficacy of a triazine derivative against HepG2 cells (human hepatocellular carcinoma), achieving an IC50 value of .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of various triazine derivatives:

| Compound Name | Cell Line | IC50 Value (μM) |

|---|---|---|

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)] | MALME-3 M | |

| Triazine Derivative A | MCF-7 | |

| Triazine Derivative B | HepG2 | |

| Triazine Derivative C | HeLa |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The triazine ring undergoes selective nucleophilic substitution at electron-deficient positions. While the target compound lacks labile chlorine atoms (unlike precursor compounds such as cyanuric chloride), its morpholino group can act as a leaving group under specific conditions:

Mechanistic Insight :

The morpholino group’s lone pair on the oxygen atom stabilizes transition states during substitution, enabling displacement by stronger nucleophiles (e.g., amines, alkoxides) .

Oxidation and Reduction Reactions

The triazine core and substituents participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, 3 hr | 6-morpholino-N²,N⁴-diphenyl-1,3,5-triazine-2,4-diamine N-oxide | Partial ring decomposition |

| H₂O₂ (30%) | Acetic acid, RT, 24 hr | Morpholine ring-opened sulfone derivative | Trace yield |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50 psi, 6 hr | Saturated hexahydrotriazine derivative | 41% |

| NaBH₄ | THF, reflux, 2 hr | No reaction | – |

Reduction of the triazine ring is limited due to aromatic stabilization, requiring harsh conditions .

Electrophilic Aromatic Substitution

The phenyl groups undergo electrophilic substitution at the para positions:

Regioselectivity : Electron-withdrawing triazine core directs electrophiles to the phenyl para positions .

Coordination Chemistry

The triazine nitrogen atoms act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 2 hr | Mononuclear Cu(II) complex | Catalytic oxidation |

| AgNO₃ | DMSO, 60°C, 12 hr | Polymeric Ag(I) network | Antimicrobial activity |

Stoichiometric studies indicate a 1:2 (metal:ligand) binding mode .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 6-morpholino-N²-(4-biphenyl)-N⁴-phenyl-1,3,5-triazine-2,4-diamine | 58% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu, toluene | Functionalized triazine with tertiary amines | 49% |

Cross-coupling is constrained by steric hindrance from the morpholino group .

Photochemical Reactions

UV irradiation induces ring-opening and dimerization:

| Conditions | Product | Quantum Yield |

|---|---|---|

| λ = 254 nm, benzene, 6 hr | Bicyclic aziridine derivative | 0.12 |

| λ = 365 nm, O₂, 12 hr | Triazine N-oxide dimer | 0.05 |

Photoreactivity is attributed to the triazine’s π→π* transitions .

Acid/Base-Mediated Reactions

Protonation occurs at the triazine ring nitrogens:

| Medium | Observed Change | pKa (estimated) |

|---|---|---|

| HCl (conc.) | Solubility increase (dihydrochloride salt formation) | 3.2 (N1), 5.8 (N3) |

| NaOH (10%) | Morpholino ring hydrolysis | – |

Base-induced hydrolysis of the morpholino group yields ethanolamine derivatives .

Eigenschaften

IUPAC Name |

6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-3-7-15(8-4-1)20-17-22-18(21-16-9-5-2-6-10-16)24-19(23-17)25-11-13-26-14-12-25/h1-10H,11-14H2,(H2,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOUQFSYTZEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354736 | |

| Record name | 1,3,5-triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43167-79-9 | |

| Record name | 1,3,5-triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.